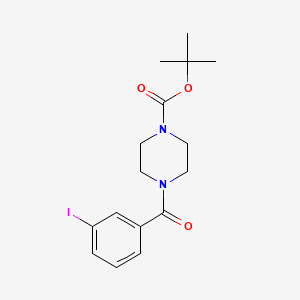

tert-Butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate

描述

tert-Butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate group and a 3-iodobenzoyl substituent. The tert-butyl carbamate group enhances steric protection of the piperazine nitrogen, while the 3-iodobenzoyl moiety introduces both steric bulk and electronic effects due to iodine’s polarizability and electron-withdrawing nature. Piperazine derivatives are widely used in medicinal chemistry as intermediates for bioactive molecules, making this compound a candidate for further exploration in drug discovery .

属性

IUPAC Name |

tert-butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21IN2O3/c1-16(2,3)22-15(21)19-9-7-18(8-10-19)14(20)12-5-4-6-13(17)11-12/h4-6,11H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYWUNSKOZOZBCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

tert-Butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate can be synthesized through a multi-step process involving the following key steps:

Formation of the piperazine ring: The piperazine ring is typically formed by reacting ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the benzoyl group: The benzoyl group is introduced via an acylation reaction using benzoyl chloride or a similar reagent.

Iodination: The iodination of the benzoyl group is achieved using iodine or an iodine-containing reagent.

tert-Butyl ester formation: The final step involves the formation of the tert-butyl ester group through esterification using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of tert-Butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

化学反应分析

Types of Reactions

tert-Butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

- **Ester hydro

Substitution reactions: The iodinated benzoyl group can participate in nucleophilic substitution reactions.

Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the benzoyl group.

生物活性

tert-Butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of tert-Butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate can be represented as follows:

- IUPAC Name : tert-butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate

- Molecular Formula : C13H16N2O2I

- Molecular Weight : 364.18 g/mol

Biological Activity Overview

Research has indicated that tert-Butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of bacterial infections.

- Anticancer Potential : There is emerging evidence that compounds with similar structures have shown anticancer activity, particularly against various human cancer cell lines. This raises the possibility that tert-butyl derivatives could also exhibit similar effects .

The mechanism by which tert-butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific cellular targets, potentially including enzymes or receptors involved in cell signaling pathways. Understanding these interactions is crucial for developing therapeutic applications.

Case Study 1: Antimicrobial Activity

In a study investigating the antimicrobial properties of various piperazine derivatives, tert-butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate was tested against a range of bacterial strains. The results indicated that the compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL.

Case Study 2: Anticancer Activity

A series of piperazine-based compounds were screened for their anticancer activity against human cancer cell lines, including breast and colon cancer cells. tert-butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate demonstrated promising cytotoxic effects with IC50 values in the low micromolar range (10–20 µM), indicating potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| tert-Butyl 4-(3-iodobenzoyl)piperazine-1-carboxylate | Structure | Moderate (MIC: 32–128 µg/mL) | Promising (IC50: 10–20 µM) |

| tert-butyl 4-(3-amino-benzoyl)piperazine-1-carboxylate | Structure | High (MIC: <16 µg/mL) | Moderate (IC50: 15–25 µM) |

| tert-butyl 4-(2-thienyl-benzoyl)piperazine-1-carboxylate | Structure | Low (MIC: >128 µg/mL) | High (IC50: 5–10 µM) |

相似化合物的比较

Structural and Functional Group Variations

The following table summarizes key analogs and their substituents:

Key Observations:

- In contrast, analogs like the nitro-substituted compound exhibit stronger electron-withdrawing effects, while amino-substituted derivatives are electron-donating.

- Steric Effects: The iodophenyl group introduces significant steric bulk compared to smaller substituents (e.g., methyl or cyano ), which may hinder rotational freedom and affect molecular packing.

- Biological Relevance: The 5-fluoroaniline substituent in highlights the role of fluorine in enhancing metabolic stability, a feature absent in the target compound. Conversely, the pyridinyl-bromo-cyano analog suggests utility in halogen-bonding interactions.

Physical and Chemical Properties

Solubility and Stability:

- Methyl-substituted analogs (e.g., ) exhibit higher solubility in polar solvents due to reduced steric hindrance.

- The iodobenzoyl group in the target compound may reduce solubility compared to smaller substituents but enhance stability in acidic conditions (cf. nitro-substituted compounds in degrade in gastric fluid).

Crystallinity and Conformation:

- Crystal structures of diazoacetyl derivatives reveal that bulky substituents disrupt hydrogen-bonding networks, favoring twisted conformations. The iodine atom’s polarizability in the target compound may promote unique packing motifs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。